molecular formula C12H22O3 B14231466 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- CAS No. 724701-66-0

6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)-

Cat. No.: B14231466
CAS No.: 724701-66-0
M. Wt: 214.30 g/mol
InChI Key: PHYFKXNWJXRGLZ-LBPRGKRZSA-N
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Description

6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of citronellic acid and is known for its unique structural properties. This compound is often used in various scientific research applications due to its distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- typically involves the esterification of citronellic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and ethanol. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is utilized in various fields of scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved include ester hydrolysis and subsequent binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    Citronellic acid: A precursor to the ester form.

    Methyl citronellate: A similar ester with a methyl group instead of an ethyl group.

    Rhodinolic acid: Another derivative of citronellic acid with similar structural properties.

Uniqueness

6-Octenoic acid, 3-hydroxy-3,7-dimethyl-, ethyl ester, (3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination of features makes it particularly useful in synthetic chemistry and biological research.

Properties

CAS No.

724701-66-0

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl (3S)-3-hydroxy-3,7-dimethyloct-6-enoate

InChI

InChI=1S/C12H22O3/c1-5-15-11(13)9-12(4,14)8-6-7-10(2)3/h7,14H,5-6,8-9H2,1-4H3/t12-/m0/s1

InChI Key

PHYFKXNWJXRGLZ-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C[C@](C)(CCC=C(C)C)O

Canonical SMILES

CCOC(=O)CC(C)(CCC=C(C)C)O

Origin of Product

United States

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